5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
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Overview
Description
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of imidazopyridines These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core. Subsequent functionalization steps, such as methylation and phenylation, can be carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-B]PYRIDINE: Similar structure but with an amino group instead of a hydroxyl group.
1-METHYL-6-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE: Similar structure but with an amine group at a different position.
Uniqueness
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
79899-05-1 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-8-7-10(17)11-13(14-8)16-12(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
UVNVNXQEKJOTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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